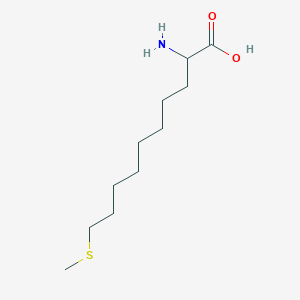

Hexahomomethionine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H23NO2S |

|---|---|

Molecular Weight |

233.37 g/mol |

IUPAC Name |

2-amino-10-methylsulfanyldecanoic acid |

InChI |

InChI=1S/C11H23NO2S/c1-15-9-7-5-3-2-4-6-8-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14) |

InChI Key |

XVGBKWQWYRNGDG-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCCCCC(C(=O)O)N |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Hexahomomethionine

Conversion of Hexahomomethionine to Aldoximes

Substrate Specificity of Cytochrome P450 Enzymes: CYP79F1 vs. CYP79F2 in this compound Metabolism

The biosynthesis of aliphatic glucosinolates in plants such as Arabidopsis thaliana involves a critical conversion of chain-elongated methionine derivatives to their corresponding aldoximes, a step catalyzed by cytochrome P450 enzymes of the CYP79 family. nih.gov Within this family, CYP79F1 and CYP79F2 play pivotal, yet distinct, roles in the metabolism of these amino acid precursors, including this compound. nih.govgenome.jp

Biochemical analyses have elucidated the overlapping but different substrate specificities of these two enzymes. nih.gov CYP79F1 exhibits a broad substrate range, metabolizing a variety of chain-elongated methionines, from monohomomethionine up to this compound. nih.govgenome.jprothamsted.ac.uk This capacity allows CYP79F1 to participate in the formation of both short- and long-chain aliphatic glucosinolates. nih.govrothamsted.ac.uk

In contrast, CYP79F2 demonstrates a more specialized function, exclusively metabolizing the long-chain homologs, specifically pentahomomethionine (B1263020) and this compound. nih.govgenome.jprothamsted.ac.uk This specificity suggests a primary role for CYP79F2 in the biosynthesis of long-chain aliphatic glucosinolates. rothamsted.ac.uk

This division of labor is further supported by the distinct expression patterns of the two genes. CYP79F1 is predominantly expressed in the aerial parts of the plant, including cotyledons, rosette leaves, stems, and siliques. nih.govrothamsted.ac.uk Conversely, CYP79F2 expression is high in the roots and hypocotyl. nih.govrothamsted.ac.uk This spatial separation of expression reinforces their distinct, though partially redundant, functions in glucosinolate biosynthesis throughout the plant. nih.gov

Studies involving knockout mutants have provided direct evidence for these roles. A cyp79F1 knockout mutant is completely devoid of short-chain aliphatic glucosinolates, while the levels of long-chain aliphatic glucosinolates are actually increased. nih.govrothamsted.ac.uk In a cyp79F2 knockout mutant, the levels of long-chain aliphatic glucosinolates are significantly reduced, whereas short-chain glucosinolate levels remain unaffected. nih.gov Double mutants lacking both CYP79F1 and CYP79F2 exhibit an additive phenotype, with defects in both the shoot and root systems, further confirming their largely non-overlapping roles in different parts of the plant. nih.gov

Table 1: Substrate Specificity of CYP79F1 and CYP79F2

| Enzyme | Accepted Substrates | Primary Glucosinolate Products |

|---|---|---|

| CYP79F1 | Monohomomethionine, Dihomomethionine (B12077338), Trihomomethionine, Tetrahomomethionine, Pentahomomethionine, this compound | Short- and long-chain aliphatic glucosinolates |

| CYP79F2 | Pentahomomethionine, this compound | Long-chain aliphatic glucosinolates |

Integration of this compound into Downstream Metabolic Processes

Following its synthesis, this compound serves as a key precursor in the biosynthesis of specific long-chain aliphatic glucosinolates. This integration involves its entry into the established aliphatic glucosinolate pathway, leading to the formation of complex defensive compounds.

Aliphatic Glucosinolate Biosynthetic Pathway Initiation

The journey of this compound into the glucosinolate pathway begins with its conversion to the corresponding aldoxime, 9-methylthiononanaldoxime. wikipathways.org This initial and committing step is catalyzed by the cytochrome P450 enzymes CYP79F1 and, more specifically for this long-chain substrate, CYP79F2. genome.jpfrontiersin.orgukm.edu.my The biosynthesis of aliphatic glucosinolates is a multi-step process that can be broadly divided into three phases: side-chain elongation of the precursor amino acid (in this case, methionine), formation of the core glucosinolate structure, and secondary modifications of the side chain. ukm.edu.my

The chain elongation of methionine to produce this compound occurs in the chloroplasts. researchgate.net This process involves a cycle of reactions including condensation with acetyl-CoA, isomerization, oxidative decarboxylation, and transamination. researchgate.net The enzyme methylthioalkylmalate synthase (MAM3) is notable for its role in catalyzing all six cycles of methionine chain elongation, leading to the formation of L-hexahomomethionine. qmul.ac.uk Once synthesized, this compound is transported to the cytoplasm for the subsequent steps of glucosinolate core structure biosynthesis. oup.com

The core pathway enzymes then act on the aldoxime produced by CYP79F1/F2. oup.com This includes oxidation by CYP83A1, conjugation to a sulfur donor, and subsequent glycosylation and sulfation to form the final glucosinolate structure. ukm.edu.mygoogle.com

Formation of Specific Glucosinolate Derivatives from this compound (e.g., 8-(methylsulfinyl)octyl-glucosinolate)

This compound is the direct precursor for C8 glucosinolates. Following the core pathway, the initial product derived from this compound is 8-methylthiooctyl-glucosinolate. wikipathways.org This compound can then undergo further secondary modifications.

One such modification is the oxidation of the methylthio group to a methylsulfinyl group, a reaction catalyzed by flavin-monooxygenases (FMOs). researchgate.net This results in the formation of 8-(methylsulfinyl)octyl-glucosinolate. uchicago.eduwikipathways.org The presence of genes associated with the biosynthesis of this specific glucosinolate has been linked to the composition of the plant's microbiome. uchicago.edu

The pathway from this compound to these specific derivatives is a clear example of how the initial chain elongation of a primary amino acid leads to the diverse array of specialized metabolites found in plants, which play crucial roles in defense and interaction with the environment. ukm.edu.my

Enzymatic Mechanisms and Catalysis Associated with Hexahomomethionine

Mechanistic Characterization of Hexahomomethionine-Converting Enzymes (e.g., N-Hydroxylation and Subsequent Reactions)

The enzymatic conversion of this compound is a key step in the biosynthesis of aliphatic glucosinolates in plants such as Arabidopsis thaliana. enzyme-database.orgqmul.ac.uk This transformation is primarily catalyzed by cytochrome P450 (CYP) enzymes, which are heme-thiolate proteins. enzyme-database.orgqmul.ac.uk Specifically, the enzyme CYP79F2 has been identified as having a high specificity for long-chain methionine derivatives, including pentahomomethionine (B1263020) and this compound. enzyme-database.orgqmul.ac.uk In contrast, a related enzyme, CYP79F1, can metabolize a broader range of homomethionine analogs but is less active with this compound. enzyme-database.orgqmul.ac.uk

The core mechanism for the conversion of L-hexahomomethionine to its corresponding aldoxime, (E)-9-(methylsulfanyl)nonanal oxime, involves a multi-step oxidative process. uniprot.orgrhea-db.org The reaction is initiated by the N-hydroxylation of the primary amine group of the amino acid, a reaction catalyzed by cytochrome P450 oxygenases. rhea-db.orgrsc.org This process occurs in two successive N-hydroxylation steps, followed by subsequent dehydration and decarboxylation to yield the final aldoxime product. enzyme-database.orgqmul.ac.uk

The detailed reaction steps are as follows:

First N-hydroxylation: L-hexahomomethionine is hydroxylated to form an L-N-hydroxypolyhomomethionine intermediate. enzyme-database.orgqmul.ac.uk

Second N-hydroxylation: This intermediate undergoes a second hydroxylation to produce an L-N,N-dihydroxypolyhomomethionine. enzyme-database.orgqmul.ac.uk

Dehydration and Decarboxylation: The unstable L-N,N-dihydroxypolyhomomethionine then spontaneously rearranges, losing a molecule of water and carbon dioxide to form the stable (E)-ω-(methylsulfanyl)alkanal oxime. enzyme-database.orgqmul.ac.uk

| Overall Reaction of this compound Conversion | |

|---|---|

| Reactants | Products |

| L-hexahomomethionine | (E)-9-(methylsulfanyl)nonanal oxime |

| 2 O2 | CO2 |

| 2 reduced [NADPH-hemoprotein reductase] | 3 H2O |

| 2 oxidized [NADPH-hemoprotein reductase] |

Source: uniprot.orgrhea-db.org

This enzymatic cascade highlights a complex and tightly regulated pathway for the synthesis of important plant defense compounds derived from this compound.

Enzyme Kinetics and Substrate Affinity Studies of this compound in vitro

In vitro studies using recombinant enzymes have been crucial for understanding the kinetic properties and substrate preferences of the enzymes that metabolize this compound. The enzyme CYP79F2 from Arabidopsis thaliana, also known as this compound N-hydroxylase, has been a primary subject of these investigations. uniprot.org

Enzyme kinetics are often described using the Michaelis-Menten model, which relates the reaction rate to the concentration of the substrate. jackwestin.compatsnap.com Key parameters from this model, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into enzyme performance. wisc.edulibretexts.org The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is inversely proportional to the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. wisc.edulibretexts.org

Kinetic analysis of CYP79F2 has demonstrated its distinct preference for long-chain methionine derivatives. The enzyme exhibits a significantly higher affinity for L-hexahomomethionine compared to its shorter-chain analog, L-pentahomomethionine. This is reflected in their respective Km values. uniprot.org

| Kinetic Parameters of CYP79F2 for Methionine Derivatives | ||

|---|---|---|

| Substrate | Enzyme | Km (μM) |

| L-hexahomomethionine | CYP79F2 | 26 |

| L-pentahomomethionine | CYP79F2 | 374 |

Source: uniprot.org

The nearly 14-fold lower Km value for this compound (26 μM) compared to pentahomomethionine (374 μM) confirms that CYP79F2 binds this compound much more tightly. uniprot.org This high substrate affinity is a critical factor in determining the specificity of the enzyme and ensuring the efficient channeling of this compound into the glucosinolate biosynthetic pathway. nih.gov The pronounced difference in affinity underscores the molecular recognition capabilities of the enzyme's active site, which is finely tuned to accommodate the longer side chain of this compound.

Structural Elucidation of this compound-Binding Enzyme Active Sites

The enzymes responsible for this compound conversion, CYP79F1 and CYP79F2, belong to the large and diverse cytochrome P450 superfamily. enzyme-database.orgqmul.ac.ukuniprot.org While a specific crystal structure of CYP79F2 with bound this compound is not available, extensive research on other P450 enzymes provides a solid framework for understanding its structural features. utsa.edutaylorandfrancis.com

The active site of an enzyme is the region where substrate binding and catalysis occur. mmcmodinagar.ac.in In cytochrome P450s, the active site is typically a buried, hydrophobic pocket or cavity located adjacent to a heme group. utsa.edutaylorandfrancis.com This site is formed by the three-dimensional folding of the polypeptide chain, bringing together specific amino acid residues that are responsible for substrate recognition and binding. mmcmodinagar.ac.in These interactions are generally weak and non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mmcmodinagar.ac.inlibretexts.org

The specificity of CYP79F2 for this compound is determined by the unique architecture of its active site. uniprot.org The size, shape, and chemical environment of this binding pocket are tailored to preferentially bind substrates with longer alkyl chains, like this compound. The higher affinity for this compound over pentahomomethionine suggests that the longer side chain of this compound makes more favorable contacts with the amino acid residues lining the active site. uniprot.org

Binding of the substrate to the active site can also induce conformational changes in the enzyme. libretexts.org This "induced fit" mechanism can optimize the positioning of the substrate relative to the catalytic heme group, facilitating the subsequent chemical reaction. nih.gov The active site not only binds the substrate but also stabilizes the high-energy transition state of the reaction, thereby lowering the activation energy and accelerating the conversion rate. mmcmodinagar.ac.inreddit.com The structure of the active site ensures that the amino group of this compound is correctly oriented for the successive N-hydroxylation reactions catalyzed by the enzyme.

Cofactor Requirements for this compound Transformations (e.g., NADPH-hemoprotein reductase)

The catalytic activity of this compound-converting enzymes like CYP79F2 is critically dependent on the presence of non-protein chemical compounds known as cofactors. libretexts.orglibretexts.org These "helper molecules" are essential for the biochemical transformation to occur. libretexts.org The conversion of this compound is a reductive mono-oxygenation reaction that requires several key cofactors. enzyme-database.orgqmul.ac.ukuniprot.org

The primary cofactors involved in this enzymatic process are:

Heme: CYP79F2 is a cytochrome P450 enzyme, which by definition contains a heme (specifically, a heme-thiolate) prosthetic group. enzyme-database.orgqmul.ac.uk A prosthetic group is a cofactor that is tightly bound to the enzyme. libretexts.org The iron atom within the heme group is the site of oxygen activation, which is essential for the hydroxylation of the substrate. utsa.edu

Molecular Oxygen (O₂): The reaction involves the incorporation of oxygen atoms into the this compound substrate to form the hydroxylated intermediates. enzyme-database.orgqmul.ac.uk Molecular oxygen binds to the heme iron in the enzyme's active site before being activated for the hydroxylation reaction.

Genetic and Molecular Regulation of Hexahomomethionine Pathways

Transcriptional Control of Biosynthetic Genes

The production of aliphatic glucosinolates, including hexahomomethionine, is predominantly controlled at the transcriptional level. A dedicated network of transcription factors orchestrates the expression of genes involved in the core biosynthetic pathway, from methionine chain elongation to the final modification steps.

A small family of R2R3-MYB transcription factors serves as the master regulators of aliphatic glucosinolate biosynthesis. mdpi.com In the model plant Arabidopsis thaliana, three key members of this family, MYB28, MYB29, and MYB76, have been identified as positive regulators of the pathway. mdpi.comfrontiersin.org These transcription factors specifically activate the promoters of genes essential for the production of methionine-derived glucosinolates. mpg.de

Studies have shown that MYB28, also known as HIGH ALIPHATIC GLUCOSINOLATE 1 (HAG1), is a particularly potent regulator. mpg.de Overexpression of MYB28 leads to a significant increase in the accumulation of short-chain aliphatic glucosinolates. mpg.de MYB28, MYB29, and MYB76 work in a partially redundant but also specialized manner. For instance, while MYB28 and MYB29 are both involved in controlling the expression of MYB76, there is redundancy between them in this role. biorxiv.org Transgenic expression of MYB28 can restore the accumulation of short-chain aliphatic glucosinolates in leaves, while MYB76 expression can restore their accumulation in seeds, highlighting their distinct functions. researchgate.net These MYB factors activate key biosynthetic genes such as MAM (Methylthioalkylmalate synthase), which is involved in the crucial chain-elongation of methionine, and various cytochrome P450 enzymes like CYP79F1 and CYP83A1 that form the core glucosinolate structure. frontiersin.orgmpg.de The coordinated action of these transcription factors ensures a controlled flux through the biosynthetic pathway leading to compounds like this compound.

| Transcription Factor | Function in Aliphatic Glucosinolate Pathway |

| MYB28 (HAG1) | A primary positive regulator that strongly induces genes for short-chain aliphatic glucosinolates. mdpi.commpg.deresearchgate.net |

| MYB29 | A positive regulator that works redundantly with MYB28 to control the expression of other pathway genes. mdpi.combiorxiv.org |

| MYB76 | A positive regulator involved in both leaf and seed accumulation of aliphatic glucosinolates. biorxiv.orgresearchgate.net |

Spatial and Temporal Gene Expression Patterns of this compound-related Enzymes

The expression of genes is not uniform throughout the plant; it is precisely controlled in different tissues and at different developmental stages, a phenomenon known as spatiotemporal gene expression. wikipedia.org This principle governs the biosynthesis of this compound, ensuring it is produced in the right place at the right time. The regulatory transcription factors and the biosynthetic enzymes they control exhibit distinct expression patterns.

Gene expression atlases provide frameworks for exploring this temporal and spatial regulation. brain-map.org For instance, the main sites of aliphatic glucosinolate accumulation are generally the leaves. mpg.de The promoter for MYB76, a key regulator, drives expression in the plant's vasculature, including the bundle sheath. biorxiv.org The expression of MYB28 can be transiently induced in the inflorescences of flowering plants by mechanical stimuli. mpg.de This tissue-specific and inducible expression pattern suggests that this compound synthesis is concentrated in metabolically active and ecologically important tissues, such as leaves for defense against herbivores and vascular tissues for transport. The developmental stage also plays a critical role; gene expression patterns can differ significantly between embryonic, larval, and adult stages of an organism. wikipedia.org The regulation can be so precise as to define specific domains within a developing structure, such as the developing brain in mammals, where transcription factor codes can uniquely identify age and region. brain-map.orgelifesciences.org This level of intricate regulation highlights the importance of controlling the location and timing of the synthesis of biologically active compounds like this compound.

Hormonal Modulation of this compound Metabolism (e.g., Methyl Jasmonate, Auxins, Cytokinins)

Plant hormones are signaling molecules that regulate a vast array of physiological processes, including growth, development, and stress responses. frontiersin.org The this compound biosynthetic pathway is integrated into this complex hormonal signaling network, allowing the plant to modulate its production in response to various internal and external cues.

Methyl Jasmonate (MeJA) , a lipid-derived hormone, is a well-known elicitor of plant defense responses, including the synthesis of glucosinolates. nih.govd-nb.info Endogenous levels of jasmonates increase in response to stimuli like wounding or pathogen attack. d-nb.info Exogenous application of MeJA can induce the expression of aliphatic glucosinolate biosynthetic genes. This response is often mediated through the same MYB transcription factors that control the pathway. The interaction between jasmonate signaling and the MYB-driven regulation provides a mechanism for plants to ramp up this compound production as part of an induced defense strategy against herbivores and pathogens.

Auxins and Cytokinins also play a role in modulating glucosinolate metabolism, often through crosstalk with the jasmonate pathway. frontiersin.org For example, there is an intimate functional relationship between the signaling of oxylipins (like jasmonates) and auxin homeostasis. ibcas.ac.cn MeJA treatment can lead to an increase in the levels of indole-3-acetic acid (IAA), the main auxin, an effect that is dependent on YUCCA genes involved in auxin biosynthesis. ibcas.ac.cn The interaction between these hormones can be synergistic or antagonistic depending on the cellular context. frontiersin.org This crosstalk allows the plant to fine-tune its metabolic responses, balancing the needs for growth (primarily regulated by auxins and cytokinins) and defense (primarily regulated by jasmonates).

Genetic Variation and Heritability of Loci Influencing this compound Accumulation

The quantity and profile of glucosinolates, including this compound, can vary significantly among different individuals or varieties of a plant species. This variation is the result of underlying genetic differences at specific chromosomal locations, or loci. nih.gov The study of this variation falls under the field of quantitative genetics, which analyzes traits influenced by multiple genes and environmental factors. ubc.ca

The total phenotypic variance (VP) observed for a trait like this compound content in a population can be partitioned into genetic variance (VG) and environmental variance (VE). ndsu.edu The genetic variance can be further broken down into additive variance (VA), dominance variance (VD), and epistatic variance (VI). ubc.ca The additive genetic variance (VA) is of particular importance for evolution and plant breeding, as it represents the cumulative effect of individual alleles that are passed from parents to offspring and is the primary cause of resemblance between relatives. ubc.ca

The narrow-sense heritability (h²) is a key concept in quantitative genetics, defined as the ratio of the additive genetic variance to the total phenotypic variance (h² = VA / VP). ndsu.eduubc.ca This value, which ranges from 0 to 1, quantifies the proportion of the observable variation in a trait that is due to additive genetic effects. ubc.ca A high heritability for this compound accumulation would imply that a significant portion of the variation seen in a population is due to heritable genetic factors. ndsu.edu This suggests that selective breeding could be effective in developing plant varieties with desired levels of this compound. Identifying the specific loci that control this variation is a major goal of genetic mapping studies, which can pinpoint the genes, such as the MYB transcription factors or biosynthetic enzymes, responsible for the natural diversity in this compound levels. nih.gov

| Genetic Term | Definition | Relevance to this compound |

| Locus | A specific physical location of a gene or DNA sequence on a chromosome. nih.gov | Loci for genes like MYB28 or MAM influence the production of this compound. |

| Phenotypic Variance (VP) | The total observed variance in a trait within a population. ndsu.edu | Represents the total variation in this compound levels among different plants. |

| Additive Genetic Variance (VA) | The component of genetic variance due to the additive effects of alleles. ubc.candsu.edu | Represents the heritable genetic component that makes offspring resemble their parents in terms of this compound content. |

| Narrow-Sense Heritability (h²) | The proportion of phenotypic variance due to additive genetic variance (VA / VP). ubc.ca | A high h² for this compound accumulation indicates that breeding for specific levels is feasible. |

Biological Roles and Ecological Significance of Hexahomomethionine in Non Human Systems

Contribution to Plant Specialized Metabolism and Chemical Ecology

Hexahomomethionine is integral to the production of long-chain aliphatic glucosinolates. nih.gov The biosynthesis of these glucosinolates involves a three-part process: chain elongation of methionine, formation of the core glucosinolate structure, and side-chain modifications. google.comgoogle.com this compound is a product of the chain-elongation phase, a cyclical process that adds methylene (B1212753) groups to the methionine side chain. nih.govoup.com This process is analogous to the chain-lengthening pathway in leucine (B10760876) biosynthesis. google.com The resulting chain-elongated amino acids, including this compound, are then converted into their corresponding glucosinolates. nih.govgoogle.com

The production of these specialized metabolites is not static; it is influenced by both the developmental stage of the plant and various environmental cues. researchgate.net The distribution of glucosinolates within the plant is also carefully regulated, often with higher concentrations in younger, more valuable tissues to maximize defense. mpg.de

Involvement in Plant Defense and Herbivore Deterrence (through glucosinolate production)

Glucosinolates, derived from precursors like this compound, are a cornerstone of the chemical defense system in plants of the Brassicales order. researchgate.netresearchgate.net When plant tissue is damaged by herbivores, the enzyme myrosinase hydrolyzes glucosinolates into various toxic compounds, including isothiocyanates, thiocyanates, and nitriles. researchgate.netrevista-agroproductividad.org These breakdown products can deter feeding by generalist herbivores and act as toxins. maxapress.commdpi.com

The specific structure of the glucosinolate, determined by the length of its side-chain (which is a function of the precursor amino acid, such as this compound), influences its biological activity and effectiveness against different herbivores. researchgate.net The production of long-chain aliphatic glucosinolates, in particular, has been linked to enhanced resistance against certain pests. google.com For instance, in Arabidopsis thaliana, the presence of these compounds is a key factor in mediating the feeding preferences of caterpillars. mpg.de The regulation of genes involved in the biosynthesis of these defense compounds, such as those in the CYP79 family, is critical for establishing the plant's specific glucosinolate profile and, consequently, its resistance to herbivores. nih.gov

Links to Plant Stress Responses (Abiotic and Biotic)

The involvement of glucosinolates, and by extension their precursors like this compound, extends beyond herbivore defense to broader stress responses. researchgate.net Plants subjected to various abiotic stresses, such as salinity, drought, and extreme temperatures, often exhibit changes in their glucosinolate profiles. researchgate.netnih.gov This suggests a role for these compounds in helping plants adapt to and tolerate unfavorable environmental conditions. maxapress.commdpi.com

For example, increased levels of glucosinolates have been observed in plants under salt stress. revista-agroproductividad.orgnih.gov While the precise mechanisms are still being elucidated, it is thought that these compounds and their breakdown products may contribute to mitigating oxidative stress, a common consequence of many abiotic stressors. mdpi.com Some studies have shown a correlation between higher glucosinolate content and improved resilience to oxidative damage. mdpi.com

In terms of biotic stress, beyond herbivory, glucosinolates are also involved in the plant's defense against pathogens. researchgate.netmaxapress.com The induction of glucosinolate biosynthesis is a known response to pathogen attack. researchgate.net Furthermore, there is evidence of crosstalk between glucosinolate-mediated defense pathways and hormone signaling pathways, such as those involving jasmonic acid and salicylic (B10762653) acid, which are central to plant immunity. nih.govnih.govmdpi.com

Interplay with Microbial Communities

The chemical landscape of a plant, including its profile of specialized metabolites like glucosinolates derived from this compound, can significantly influence the microbial communities that inhabit it, both on its surfaces and within associated organisms.

Influence on Leaf Microbiota Composition and Function

The phyllosphere, or the aerial surfaces of plants, hosts a complex and diverse microbial community. medcraveonline.comuliege.be The composition of this microbiota is not random; it is shaped by various factors, including the host plant's genotype and the chemical compounds it produces. uliege.beoup.com Glucosinolates and their breakdown products are among the key phytochemicals that can regulate plant-microbe interactions in the phyllosphere. medcraveonline.com

Detection and Role in Gut Microbiome Metabolomics (e.g., Fecal Metabolites in Animal Models)

When plants containing glucosinolates are consumed by animals, these compounds and their precursors enter the digestive system and can be metabolized by the gut microbiota. rsc.orgfrontiersin.org While the host animal may not have the enzymes to break down glucosinolates, certain gut bacteria possess myrosinase-like activity and can hydrolyze them into bioactive compounds like isothiocyanates. frontiersin.orgmdpi.comfrontiersin.org

Metabolomic studies of fecal samples from animal models have demonstrated the presence of various metabolites derived from the gut microbiome's processing of dietary compounds. mdpi.comnih.govmdpi.comthe-innovation.orgnih.govbiorxiv.org In some studies, this compound itself has been identified as a fecal metabolite, indicating its presence and potential modulation by the gut microbiome. researchgate.net The composition of the gut microbiota can significantly influence the metabolic fate of glucosinolates, affecting which breakdown products are formed and, consequently, their biological effects on the host. frontiersin.orgmdpi.com For instance, individuals with a higher abundance of certain bacterial genera, such as Bacteroides, may be more efficient at converting glucosinolates into isothiocyanates. mdpi.com

Potential as a Host-Microbe Signaling Molecule

The interplay between host-derived compounds and the gut microbiota is a dynamic, two-way street. mdpi.com Metabolites produced by the host can influence the composition and function of the gut microbiome, and in turn, microbial metabolites can act as signaling molecules that affect host physiology. mdpi.comnih.gov Given that this compound is a plant-derived amino acid that can be detected in the fecal metabolome of animal models, it is plausible that it could function as a signaling molecule within the gut ecosystem. researchgate.net

Comparative Metabolomics Profiling of this compound in Different Organisms (e.g., Plants, Fungi, Model Organisms)

The study of this compound through comparative metabolomics reveals its significant, yet seemingly specialized, role in the biological world. This non-proteinogenic amino acid is primarily recognized as a key intermediate in the biosynthesis of aliphatic glucosinolates, a class of secondary metabolites characteristic of the plant order Brassicales. Investigations into its distribution across different life forms indicate a concentrated presence in the plant kingdom, particularly within the Brassicaceae family, while its occurrence in other organisms like fungi and various model animals appears to be rare or below the limits of detection in broad metabolomic surveys.

Detailed research findings have illuminated the metabolic pathways involving this compound, especially in the model plant Arabidopsis thaliana. In contrast, data for fungi and other non-plant model organisms remain scarce.

Detailed Research Findings

In the realm of plant biology, this compound is a well-established precursor to long-chain aliphatic glucosinolates, which are crucial for plant defense against herbivores and pathogens. biorxiv.orgmdpi.com The biosynthesis of this compound is part of the methionine side-chain elongation cycle. mdpi.com Specifically, the enzyme methylthioalkylmalate synthase 3 (MAM3) is responsible for catalyzing all six cycles of methionine chain elongation, which culminates in the formation of L-hexahomomethionine. mdpi.com

Once synthesized, this compound is converted into the corresponding aldoxime by cytochrome P450 enzymes of the CYP79 family. biorxiv.orgpnas.org In Arabidopsis thaliana, two key enzymes, CYP79F1 and CYP79F2, have distinct roles in this process. CYP79F1 is capable of metabolizing a range of homomethionines, from mono- to this compound, contributing to both short- and long-chain aliphatic glucosinolates. biorxiv.orgfrontiersin.org In contrast, CYP79F2 exhibits a more specialized function, exclusively metabolizing the long-chain homologs, pentahomomethionine (B1263020) and this compound. biorxiv.orgresearchgate.netnih.gov

Metabolomic studies combined with genetic analyses in A. thaliana have provided a detailed picture of the tissue-specific accumulation of this compound-derived glucosinolates. CYP79F1 is highly expressed in cotyledons, rosette leaves, stems, and siliques (seed pods), while CYP79F2 expression is concentrated in the hypocotyl and roots. biorxiv.orgmdpi.com This differential expression influences the specific types of glucosinolates found in various parts of the plant. For instance, knockout mutants of CYP79F1 lack short-chain aliphatic glucosinolates but show an increase in long-chain ones, particularly in leaves and seeds. biorxiv.orgmdpi.com Conversely, knocking out CYP79F2 leads to a significant reduction in long-chain aliphatic glucosinolates. biorxiv.orgmdpi.com

The investigation of this compound in organisms outside the plant kingdom has yielded limited results. A metabolomics study aimed at developing a new mass spectrometry technique detected this compound in extracts of the model organism Drosophila melanogaster (the fruit fly). pnas.org However, this detection was part of a proof-of-concept for the analytical method and was not a comparative study of its biological role or prevalence in the organism. There is no evidence to suggest that Drosophila can synthesize this compound; its presence could potentially be attributed to the diet of the flies.

Extensive metabolomic studies on the model nematode Caenorhabditis elegans and the yeast Saccharomyces cerevisiae have not reported the presence of this compound. nih.govnih.govnih.gov Similarly, metabolomic profiling of various fungi, including pathogenic and symbiotic species, has not identified this compound as a metabolite. mdpi.comnih.govnumberanalytics.com This suggests that the biosynthetic pathway for this compound is likely absent in these organisms.

The table below summarizes the comparative metabolomic profile of this compound based on current research findings.

| Organism Group | Specific Example | Presence of this compound | Key Research Findings |

| Plants | Arabidopsis thaliana (Brassicaceae) | Present | Key precursor in the biosynthesis of long-chain aliphatic glucosinolates. nih.gov Synthesized via the methionine chain elongation pathway, with MAM3 catalyzing the final step. mdpi.com Metabolized by CYP79F1 and CYP79F2 into aldoximes. biorxiv.orgpnas.org |

| Plants | Brassica rapa (Brassicaceae) | Present | Metabolite profiling reveals the presence of various glucosinolates, implying the synthesis and presence of their precursors, including this compound. nih.gov |

| Fungi | Saccharomyces cerevisiae | Not Detected | Extensive metabolomic analyses have not identified this compound. nih.govnih.gov |

| Fungi | General Fungal Species | Not Detected | Metabolomic studies on various fungi have not reported its presence, suggesting the absence of the relevant biosynthetic pathways. mdpi.comnih.govnumberanalytics.com |

| Model Organisms (Animalia) | Drosophila melanogaster (Insect) | Detected | Detected in whole-body extracts in a single study focused on analytical methodology development; its origin (endogenous vs. dietary) is unconfirmed. pnas.org |

| Model Organisms (Animalia) | Caenorhabditis elegans (Nematode) | Not Detected | Comprehensive metabolomic studies have not reported its presence. nih.govrsc.org |

Advanced Methodological Approaches in Hexahomomethionine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the study of hexahomomethionine, providing detailed insights into its molecular structure, conformation, and purity. These techniques rely on the interaction of molecules with electromagnetic radiation to generate spectra that are unique to the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. bu.edumsu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. bu.edumsu.edu One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons present and their relative numbers. emerypharma.comlibretexts.org

Furthermore, NMR can provide insights into the conformational dynamics of this compound in solution. bu.edu By analyzing coupling constants and through-space interactions observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), researchers can determine the preferred spatial arrangement of the molecule's flexible side chain. nih.gov

Table 1: Key NMR Experiments for this compound Characterization

| NMR Experiment | Information Provided |

| ¹H NMR | Identifies different types of protons and their relative abundance. libretexts.org |

| ¹³C NMR | Identifies different types of carbon atoms in the molecule. libretexts.org |

| COSY | Shows correlations between coupled protons, establishing connectivity. nih.gov |

| HSQC | Correlates protons to their directly attached carbons. nih.gov |

| HMBC | Shows long-range correlations between protons and carbons. emerypharma.comnih.gov |

| NOESY/ROESY | Provides information about through-space proximity of protons, aiding in conformational analysis. nih.gov |

Mass Spectrometry (MS) and Tandem MS for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound with high accuracy. wikipedia.org In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). wikipedia.org This provides a precise measurement of the molecular mass, which is a critical first step in identification.

Tandem mass spectrometry (MS/MS or MS²) further enhances the analytical capabilities by allowing for the structural elucidation of selected ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion of this compound is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.orguab.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity by comparing it to known standards or by interpreting the fragmentation pathways. libretexts.orgdtic.mil This technique is particularly valuable for distinguishing this compound from other structurally similar compounds. wikipedia.org

Different ionization techniques can be employed, such as electrospray ionization (ESI), which is a soft ionization method suitable for analyzing biomolecules like amino acids. nih.govnih.gov ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation during the ionization process. nih.gov

Table 2: Mass Spectrometry Techniques in this compound Analysis

| Technique | Purpose | Key Information |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental formula. | Precise mass-to-charge (m/z) ratio of the molecular ion. wikipedia.org |

| Tandem MS (MS/MS) | Structural elucidation and confirmation of identity. | Characteristic fragmentation pattern of the precursor ion. wikipedia.orgnationalmaglab.org |

| Electrospray Ionization (ESI) | Soft ionization for transferring ions into the gas phase. | Minimizes initial fragmentation, preserving the molecular ion. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com While this compound itself does not have strong chromophores that absorb in the visible region, UV-Vis spectroscopy can be used to assess the purity of a sample. oecd.orgdenovix.com Impurities containing chromophoric groups would lead to absorbance at specific wavelengths, allowing for their detection. researchgate.net The technique is based on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species. ijprajournal.com

Table 3: Spectroscopic Techniques for Functional Group and Purity Analysis

| Spectroscopic Method | Analytical Purpose | Characteristic Information |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands corresponding to N-H, O-H, C=O, C-H, and C-S bond vibrations. savemyexams.comlibretexts.org |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Assessment of sample purity. | Detection of chromophoric impurities based on their absorbance at specific wavelengths. oecd.orgdenovix.com |

Chromatographic Separation and Detection Techniques

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those found in biological extracts. These methods are often coupled with highly sensitive detectors for accurate identification and quantification.

Liquid Chromatography (LC) coupled with MS for Complex Mixture Analysis

Liquid chromatography (LC) is a powerful separation technique that is frequently coupled with mass spectrometry (LC-MS) for the analysis of complex biological samples. wikipedia.orgthermofisher.com In LC-MS, the sample is first injected into a liquid chromatograph, where components are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). measurlabs.com For a polar compound like this compound, reversed-phase chromatography is often employed, where a nonpolar stationary phase and a polar mobile phase are used.

As the separated components elute from the LC column, they are introduced into the mass spectrometer for detection and identification. thermofisher.com The coupling of LC with tandem MS (LC-MS/MS) provides a highly selective and sensitive method for analyzing this compound in complex matrices. nih.govauburn.edu The LC system separates this compound from other metabolites, and the MS/MS system provides unambiguous identification and quantification based on its specific precursor-to-product ion transitions. nih.gov This approach is widely used in metabolomics studies to profile the presence and quantity of this compound and related compounds. nih.govprotocols.io

Gas Chromatography (GC) in Metabolite Profiling

Gas chromatography (GC) is another powerful chromatographic technique used in metabolite profiling. nih.govresearchgate.net For a non-volatile compound like this compound, a derivatization step is typically required to increase its volatility before GC analysis. nih.govmuni.cz This often involves converting the polar functional groups (amine and carboxylic acid) into less polar, more volatile derivatives, for example, through silylation. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. thermofisher.com The separated components are then detected, often by a mass spectrometer (GC-MS). nih.govthermofisher.com GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison to spectral libraries. thermofisher.com This technique is well-suited for the comprehensive analysis of primary metabolites, including amino acids like this compound, in various biological samples. nih.govmuni.cz

Table 4: Chromatographic Methods for this compound Analysis

| Chromatographic Technique | Derivatization Required? | Coupled Detector | Application |

| Liquid Chromatography (LC) | No | Mass Spectrometry (MS, MS/MS) | Analysis of this compound in complex biological mixtures. wikipedia.orgnih.gov |

| Gas Chromatography (GC) | Yes | Mass Spectrometry (MS) | Metabolite profiling of derivatized amino acids. nih.govresearchgate.net |

Isotopic Labeling Studies for Tracing Metabolic Fluxes and Pathways

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flow, or flux, of metabolites through a network. nih.govcreative-proteomics.com This approach involves supplying an organism, such as Arabidopsis thaliana, with a substrate enriched with a stable (non-radioactive) isotope, like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Sulfur-34 (³⁴S). nih.govchempep.com As the organism's metabolism incorporates the labeled substrate, the isotopes are integrated into downstream products. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the path and incorporation rate of these isotopes, providing a dynamic view of metabolic activities. nih.govnih.govnih.gov

In the context of this compound, isotopic labeling studies are crucial for several reasons:

Pathway Elucidation: Feeding plants labeled precursors, such as ¹³C- or ¹⁵N-labeled methionine, allows for the unambiguous confirmation of its role as a precursor in the glucosinolate chain-elongation pathway leading to this compound. frontiersin.orgbiorxiv.orgnih.gov

Flux Quantification: Metabolic Flux Analysis (MFA) uses the distribution of isotopologues (molecules that differ only in their isotopic composition) in metabolites like amino acids to calculate the rates of enzymatic reactions throughout the metabolic network. cortecnet.com This can quantify the amount of carbon and nitrogen funneled toward this compound synthesis under various conditions.

Metabolite Turnover and Reallocation: Isotopic tracers can reveal not only synthesis but also degradation and reallocation. A study using ³⁴S-labeled glucosinolates in Arabidopsis thaliana demonstrated a retrograde flow of sulfur from these specialized metabolites back into the primary metabolite, cysteine. pnas.org This indicates that glucosinolates, and by extension their precursors like this compound, can serve as a recyclable sulfur reservoir, particularly under nutrient-deficient conditions, challenging the view of them as simple metabolic end-products. pnas.org

The general workflow for such an experiment is outlined in the table below.

| Step | Description | Analytical Techniques |

| 1. Label Administration | Cells or whole organisms are grown in media containing a substrate labeled with a stable isotope (e.g., [U-¹³C]-glucose, ¹⁵N-ammonium, ³⁴S-sulfate). nih.govcortecnet.com | - |

| 2. Metabolite Extraction | After a defined period, metabolites are extracted from the biological material. | - |

| 3. Isotope Analysis | The extracted metabolites are analyzed to measure the mass shifts caused by the incorporation of the heavy isotopes. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov |

| 4. Data Analysis & Modeling | The measured isotopic labeling patterns are used in computational models to calculate metabolic fluxes. biorxiv.orgnih.gov | Metabolic Flux Analysis (MFA) Software |

Computational and Theoretical Modeling

Computational and theoretical approaches have become indispensable for integrating complex biological data and simulating molecular behaviors that are difficult to observe experimentally. These methods provide a powerful framework for understanding this compound's role within the broader metabolic and regulatory networks.

Chemoinformatics utilizes computational tools to analyze chemical and biochemical data, helping to classify compounds, predict properties, and mine vast databases. For this compound, chemoinformatics provides the fundamental organizational framework for its study.

Classification and Identification: Public databases such as PubChem, ChEBI (Chemical Entities of Biological Interest), and KEGG (Kyoto Encyclopedia of Genes and Genomes) assign unique identifiers to this compound. nih.govfrontiersin.orgconantlab.org These entries classify it as a non-proteinogenic, sulfur-containing alpha-amino acid and provide standardized structural information (SMILES, InChIKey), its molecular formula (C11H23NO2S), and computed properties. nih.govfrontiersin.org This systematic classification is the first step in organizing data and ensuring research consistency.

Relationship Mining: These databases link this compound to its associated metabolic pathways (e.g., glucosinolate biosynthesis, map00966), the enzymes that act upon it (e.g., CYP79F1, CYP79F2), and the genes that encode them. conantlab.orgnih.gov This allows researchers to quickly navigate the network of relationships between the metabolite, its genetic basis, and its biochemical function.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By applying a molecular mechanics force field, which approximates the forces between atoms, MD can simulate the behavior of complex biomolecular systems, such as an enzyme interacting with its substrate. nih.govrsc.org

In the study of this compound, MD simulations can provide critical insights into:

Enzyme Binding: Simulating the interaction between the chain-elongation enzyme methylthioalkylmalate synthase (MAM) and its various 2-oxo acid substrates can reveal the key amino acid residues in the active site that determine substrate specificity and control the iterative elongation process that ultimately produces the this compound precursor. mdpi.comresearchgate.net

Catalytic Mechanism: MD simulations can model the binding of this compound to the active site of cytochrome P450 enzymes like CYP79F1 and CYP79F2. nih.gov These simulations can help identify the conformational changes required for catalysis and explain why CYP79F2 is specific for long-chain substrates like penta- and this compound, while CYP79F1 has a broader specificity. nih.govpeerj.com

These simulations are often preceded by molecular docking, a method used to predict the preferred orientation of a substrate when bound to an enzyme. peerj.comosaka-u.ac.jp

Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions in a genome-scale metabolic model. researchgate.net It relies on the stoichiometry of metabolic reactions and assumes a steady state, where the production and consumption of each internal metabolite are balanced. By defining a biological objective, such as maximizing biomass production, FBA can calculate the optimal flux through every reaction in the network.

FBA has been applied to genome-scale models of Arabidopsis thaliana that explicitly include the glucosinolate biosynthetic pathway. nih.govconantlab.org These studies have yielded significant quantitative predictions regarding the metabolism of this compound and related compounds:

| Research Finding | Quantitative Detail | Implication | Source |

| Metabolic Cost of Glucosinolates | Glucosinolate production can increase the photosynthetic requirements for cell synthesis by at least 15-17%. | The synthesis of defense compounds like glucosinolates represents a significant energy and resource investment for the plant. | nih.govconantlab.orgresearchgate.net |

| Increased Network Activity | Including glucosinolate synthesis in the model increased the number of active reactions from 324 to 412. | Glucosinolate production significantly alters the flux distribution throughout central metabolism, not just within the dedicated pathway. | conantlab.org |

| Pathway-Specific Costs | The specific suite of glucosinolates naturally produced by A. thaliana is less energetically costly than most other random combinations of the same compounds. | This suggests that the glucosinolate profile may have evolved to balance defensive efficacy with metabolic cost. | nih.govconantlab.org |

Machine learning (ML) algorithms are increasingly used to analyze large and complex metabolomics datasets. These approaches can identify patterns and relationships that are not apparent through traditional statistical methods. In the context of this compound and glucosinolates, ML is used to connect metabolite profiles with genetic and phenotypic data. nih.gov

A recent study in Arabidopsis thaliana used ML algorithms to predict stress-specific metabolomes for various stress phenotypes. nih.gov The models identified aliphatic glucosinolates as being important for responses to heat stress and herbivory. By subsequently linking these predicted metabolite levels to genetic data through a genome-wide association study (GWAS), the researchers confirmed associations with key glucosinolate biosynthetic genes, including the MAM locus responsible for chain elongation. nih.gov This demonstrates the power of ML to generate hypotheses and guide functional genomics research, linking the presence of this compound-derived glucosinolates to specific biological functions. Other studies have also highlighted the utility of deep learning algorithms as a valuable tool in metabolomics research. researchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to study the electronic structure of molecules and model the step-by-step process of chemical reactions. sumitomo-chem.co.jprsc.org These methods can calculate the energies of reactants, products, and the transition states that connect them, providing a detailed picture of the reaction mechanism, including activation energies. sumitomo-chem.co.jpfrontiersin.org

For this compound, quantum chemical calculations are the ideal tool to investigate the enzymatic reaction that converts it to its corresponding aldoxime, a critical step catalyzed by the cytochrome P450 enzymes CYP79F1 and CYP79F2. nih.gov Although specific studies on this exact reaction are not yet prominent, the methodology would involve:

Building a model of the enzyme's active site containing this compound.

Calculating the reaction pathway for the N-hydroxylation of the amino group.

Identifying the transition states and intermediates.

Determining the activation energy barrier for the reaction.

This approach can clarify the precise chemical mechanism, explain the role of the heme iron in the P450 enzyme, and provide a basis for understanding the substrate specificity of CYP79F1 versus CYP79F2 at a sub-atomic level. uni-muenchen.dearxiv.org

Biotechnological and Metabolic Engineering Applications

Heterologous Expression Systems for Pathway Reconstruction (e.g., Escherichia coli, Saccharomyces cerevisiae, Nicotiana benthamiana)

The elucidation and engineering of the hexahomomethionine pathway have been significantly advanced by reconstructing parts or all of the pathway in well-characterized heterologous hosts. These systems provide a controlled environment, free from the complex regulatory networks of the native plant, allowing for the functional characterization of enzymes and the testing of engineering strategies. nih.gov

Escherichia coli has been utilized as a microbial factory for expressing key enzymes involved in glucosinolate biosynthesis. For instance, the chain elongation pathway that produces this compound has been expressed in E. coli to characterize the function of methylthioalkylmalate synthase (MAM) enzymes. nih.gov Furthermore, cytochrome P450 enzymes from Arabidopsis thaliana, such as CYP79F1, which converts this compound to its corresponding oxime, have been successfully expressed and characterized in E. coli. nih.govrothamsted.ac.uk This allows for detailed biochemical analysis of enzyme kinetics and substrate specificity. nih.gov

Saccharomyces cerevisiae (baker's yeast) serves as another important eukaryotic host for expressing plant-derived pathways. mdpi.com Like E. coli, it has been used to express and study the function of cytochrome P450 enzymes from the CYP79 family, including CYP79F1 and CYP79F2, which are responsible for metabolizing elongated methionine derivatives like pentahomomethionine (B1263020) and this compound. nih.govrothamsted.ac.uknii.ac.jp The presence of a sophisticated endomembrane system in yeast can be advantageous for the proper folding and function of complex membrane-bound proteins like P450s. nih.gov

Nicotiana benthamiana has emerged as a powerful transient expression system for plant-based metabolic engineering. cornell.edu Its ability to be rapidly transformed with multiple genes simultaneously via agroinfiltration makes it particularly suitable for reconstituting complex, multi-step plant biosynthetic pathways that involve enzymes associated with the endomembrane system. nih.govresearchgate.net Researchers have successfully engineered the glucosinolate pathway in N. benthamiana to characterize the function of previously unknown CYP79 enzymes and to produce specific glucosinolates. frontiersin.orgfrontiersin.org This "plant chassis" approach allows for the study of enzyme function within a plant cellular environment, which can be critical for pathways requiring specific subcellular organization or interactions with other plant-specific metabolites. biorxiv.org

Directed Evolution and Targeted Mutagenesis of this compound-Converting Enzymes for Altered Specificity or Efficiency

Directed evolution and targeted mutagenesis are powerful protein engineering techniques used to create novel enzyme functions or improve existing ones. rcsb.orgwikipedia.org These methods mimic natural selection in a laboratory setting, allowing scientists to rapidly screen vast libraries of enzyme variants for desired traits like altered substrate specificity or enhanced catalytic efficiency. nobelprize.org

In the context of the this compound pathway, these techniques have been applied to enzymes involved in the chain-elongation process that produces the amino acid precursor. A key study focused on methylthioalkylmalate synthase 1 (MAM1) from A. thaliana, the enzyme that commits metabolites to the chain-elongation cycle. nih.gov By modeling the protein structure and analyzing natural sequence variations, researchers identified key amino acid residues likely to interact with the substrate. nih.gov Through site-directed mutagenesis of these residues, they created a series of MAM1 variants. nih.gov Characterization of these variants via heterologous expression in E. coli revealed that single amino acid substitutions could significantly alter the product profile, for instance by decreasing the chain length of methionine-derived products or increasing the production of phenylalanine-derived ones. nih.gov This demonstrates that targeted mutagenesis can effectively redesign the specificity of pathway enzymes to generate novel amino acid precursors for glucosinolate biosynthesis.

While specific examples of directed evolution on the this compound-converting enzymes CYP79F1 or CYP79F2 are not prominent, the principles are broadly applicable. Directed evolution has been successfully used to modify other cytochrome P450 enzymes, which share a similar structure, to catalyze new chemical reactions. rcsb.org Such approaches could be used to evolve a CYP79F enzyme to accept a non-native substrate or to increase its turnover rate for this compound, thereby boosting the production of specific long-chain glucosinolates in an engineered system.

Strategies for Modulating Glucosinolate Profiles through this compound Pathway Engineering

Engineering the this compound pathway provides a direct strategy for altering the composition of aliphatic glucosinolates in plants, which can enhance pest resistance or modify nutritional value. rothamsted.ac.uk The primary targets for this engineering are the enzymes of the chain-elongation pathway and the CYP79 enzymes that divert the elongated amino acids into the core glucosinolate pathway.

One key strategy involves manipulating the expression of the CYP79F1 and CYP79F2 enzymes, which have distinct substrate specificities. nih.govrothamsted.ac.uk

CYP79F1 metabolizes a broad range of chain-elongated methionines, from monohomomethionine to this compound, and is thus responsible for producing both short- and long-chain aliphatic glucosinolates. nih.govrothamsted.ac.ukfrontiersin.org

CYP79F2 , in contrast, exclusively metabolizes the long-chain precursors pentahomomethionine and this compound. nih.govrothamsted.ac.ukfrontiersin.org

This functional distinction allows for targeted modulation of the glucosinolate profile. For example, a knockout mutant of CYP79F1 in Arabidopsis was found to completely lack short-chain aliphatic glucosinolates but exhibited an increased level of long-chain aliphatic glucosinolates. rothamsted.ac.uk This demonstrates that by down-regulating or knocking out CYP79F1, metabolic flux can be redirected towards the substrates of CYP79F2, enriching the plant's glucosinolate profile with long-chain variants derived from this compound.

Another effective strategy is to engineer the upstream chain-elongation enzymes, such as the MAM synthases. As demonstrated by targeted mutagenesis studies, modifying the MAM1 enzyme can alter the length of the amino acid side chains produced. nih.gov By engineering a MAM enzyme to favor the production of this compound over shorter precursors, it would be possible to specifically increase the pool of substrates available for the synthesis of long-chain glucosinolates. Co-expression of different pathway genes in a heterologous system like N. benthamiana also serves as a strategy to screen for enzyme combinations that yield a desired glucosinolate profile. frontiersin.org

Potential for Biosynthesis of this compound in Engineered Microorganisms

The production of valuable plant-derived chemicals in engineered microorganisms is a cornerstone of modern metabolic engineering. pnnl.gov There is significant potential for the de novo biosynthesis of this compound in microbial hosts like E. coli or S. cerevisiae. These platforms offer advantages such as rapid growth, scalable fermentation, and sophisticated genetic toolkits for pathway optimization. pnnl.gov

The feasibility of this approach has been demonstrated by the successful expression of the entire methionine chain-elongation pathway from A. thaliana in E. coli. nih.gov In that study, the engineered bacteria were able to take up methionine or other amino acids from the medium and, using the heterologously expressed plant enzymes (BCAT, MAM, IPMI, and IPMDH), produce chain-elongated amino acids, including the precursors that lead to this compound. nih.gov This confirms that the enzymatic machinery for this compound synthesis is functional in a prokaryotic host.

To achieve high-titer production of this compound, several metabolic engineering strategies would be necessary:

Pathway Integration and Optimization : Stably integrating the genes for the chain-elongation pathway into the microbial genome and optimizing their expression levels to ensure a balanced metabolic flux. nih.gov

Enhancing Precursor Supply : Increasing the intracellular pool of the initial precursor, methionine, by engineering the host's central metabolism.

Blocking Competing Pathways : Deleting or down-regulating native metabolic pathways in the host that consume methionine or pathway intermediates, thereby redirecting carbon flux towards this compound production. wikipedia.org

Cofactor Engineering : Ensuring a sufficient supply of cofactors, such as NADPH and ATP, which are required by the biosynthetic enzymes. mdpi.com

The successful engineering of microbes to produce other complex molecules, such as artemisinic acid, fatty acids, and various alkaloids, provides a clear roadmap for achieving industrial-scale production of this compound. nih.govnih.govnih.gov This would create a sustainable and reliable source of this specialized amino acid for applications in agriculture and biotechnology.

Evolutionary and Comparative Aspects of Hexahomomethionine Metabolism

Conservation and Diversification of Biosynthetic Genes Across Plant Species

The genetic architecture underlying hexahomomethionine biosynthesis is centered on the chain elongation of methionine. This process is governed by a suite of genes, most notably the Methylthioalkylmalate Synthase (MAM) gene family. The evolution of these genes is a prime example of how gene duplication and subsequent neofunctionalization can drive metabolic diversification. frontiersin.org

The MAM locus is a major quantitative trait locus (QTL) responsible for the diversity of aliphatic glucosinolates. frontiersin.orgnih.gov In the family Brassicaceae, which includes the model organism Arabidopsis thaliana and many important crops, the MAM gene family has expanded and diversified through local duplications, transpositions, and whole genome duplication events. nih.gov This has led to the emergence of distinct MAM clades within different lineages of the Brassicaceae, each contributing to variations in the carbon chain length of the final glucosinolate products. nih.govresearchgate.net For example, in Arabidopsis thaliana, different MAM genes control the synthesis of short-chain and long-chain aliphatic glucosinolates, with this compound-derived glucosinolates falling into the long-chain category. mdpi.com

Studies comparing species within the Camelineae tribe (which includes Arabidopsis, Capsella, Camelina, and Neslia) have revealed evolutionary changes in the expression and sequences of glucosinolate biosynthetic genes. nih.gov This suggests that while the core pathway is conserved, its regulation and the specific functions of gene orthologs have diverged, leading to species-specific glucosinolate profiles. nih.gov The transition from primary metabolism (leucine biosynthesis) to specialized metabolism (glucosinolate biosynthesis) is highlighted by the evolution of MAM genes from their ancestral Isopropylmalate Synthase (IPMS) genes. frontiersin.orgnih.gov Unique MAM-like genes found in the Cleomaceae, a sister family to the Brassicaceae, provide a glimpse into this evolutionary transition. frontiersin.orgnih.gov

The diversification of these biosynthetic genes is thought to be an adaptive response to pressures such as herbivory. researchgate.net The evolution of novel glucosinolate structures, including those derived from this compound, correlates with increased rates of speciation within the Brassicales, underscoring the ecological importance of this metabolic pathway. frontiersin.orgnih.gov

Table 1: Key Gene Families in this compound Biosynthesis and Their Evolutionary Features

Phylogenetic Analysis of Enzymes Involved in this compound Metabolism

Phylogenetic analyses of the enzymes central to this compound metabolism reveal their evolutionary origins and relationships. The core enzymes of the chain-elongation pathway—Methylthioalkylmalate Synthase (MAM), Isopropylmalate Isomerase (IPMI), and Isopropylmalate Dehydrogenase (IPMDH)—were recruited from the primary metabolic pathway of leucine (B10760876) biosynthesis. nih.gov

Phylogenetic trees constructed from the protein sequences of MAM and its progenitor, Isopropylmalate Synthase (IPMS), show a clear evolutionary path. researchgate.net Within the Brassicaceae, MAM proteins form distinct clades that often correspond to their function in producing short- or long-chain glucosinolates. nih.gov This clustering indicates that gene duplication events were followed by functional divergence, allowing for the synthesis of new glucosinolate structures. nih.govresearchgate.net For instance, the MAMb and MAMd clades are considered ancestral to the three main lineages of Brassicaceae. nih.gov

Other enzyme families, such as the 2-oxoglutarate-dependent dioxygenases (2OGDs), are also involved in the later modification of glucosinolate side chains. Phylogenetic studies of the 2OGD superfamily show a massive expansion and diversification in land plants. nih.govresearchgate.net These enzymes are classified into three major classes: DOXA, DOXB, and DOXC. nih.govmdpi.com The DOXC class is primarily involved in the specialized metabolism of phytochemicals, and its diversification is partly responsible for the complexity of secondary metabolites in plants. nih.govresearchgate.net Enzymes within this class that participate in glucosinolate modification would have evolved alongside the core biosynthetic pathway to generate further structural diversity.

The evolutionary relationships of these enzyme families highlight a recurring theme in plant specialized metabolism: the recruitment and modification of enzymes and pathways from primary metabolism to create novel chemical defenses. frontiersin.org

Comparative Study of Chain Elongation Mechanisms Across Different Organisms and Lineages

The chain elongation of methionine is the foundational process for producing the backbone of this compound. This iterative process, where a methylene (B1212753) group is added in each cycle, evolved from the non-iterative leucine biosynthesis pathway. nih.govresearchgate.net A comparative look at this mechanism across different plant lineages reveals both conserved core components and lineage-specific adaptations.

The process begins with the deamination of methionine by a Branched-Chain Amino Acid Aminotransferase (BCAT4). encyclopedia.pubmdpi.com This is followed by a three-step cycle analogous to leucine biosynthesis:

Condensation: A Methylthioalkylmalate Synthase (MAM) catalyzes the condensation of the 2-oxo acid with acetyl-CoA. mdpi.commdpi.com

Isomerization: An Isopropylmalate Isomerase (IPMI) rearranges the resulting molecule. researchgate.net

Oxidative Decarboxylation: An Isopropylmalate Dehydrogenase (IPMDH) produces an elongated 2-oxo acid. researchgate.netmdpi.com

This elongated 2-oxo acid can then re-enter the cycle for further elongation or be transaminated to form the corresponding chain-elongated methionine homolog, such as dihomomethionine (B12077338), trihomomethionine, and eventually this compound. encyclopedia.pub

While this core cycle is conserved within the Brassicales, the specificity and regulation of the enzymes involved differ between species. In Arabidopsis thaliana, MAM1 is primarily responsible for the first two elongation cycles (producing C3 and C4 glucosinolates), while MAM3 contributes to all chain lengths, including the longer chains like this compound. nih.gov In contrast, studies in arugula (Eruca sativa) identified a synthase enzyme responsible only for the first round of elongation, even though the plant's major glucosinolates are derived from dihomomethionine. nih.gov This indicates that different species may have evolved distinct enzymes or regulatory mechanisms to control the number of elongation cycles.

The evolution of this mechanism from leucine biosynthesis involved changes in substrate specificity of the enzymes. nih.gov For example, BCAT4 shows a preference for methionine and its derivatives over the branched-chain amino acids used in primary metabolism. nih.govresearchgate.net This shift highlights the molecular adaptations required to co-opt a primary metabolic pathway for a specialized defensive role.

Table 2: Comparison of Methionine Chain Elongation and Leucine Biosynthesis ```html

Evolutionary Insights into Metabolic Pathways from Deep-Branching Organisms

Studying the metabolic pathways of deep-branching or early-diverging organisms can provide crucial insights into the origins and evolution of more complex, specialized pathways seen in later lineages. While this compound itself is a highly specialized product found within the Brassicales, the evolutionary principles governing its formation can be illuminated by broader phylogenetic analyses of metabolic networks.

researchgate.net

The evolution of metabolic pathways is often explained by models such as the "retrograde model," where pathways evolve backward from a key metabolite, and the "patchwork model," where promiscuous ancestral enzymes are recruited to form new pathways. nih.govThe evolution of the methionine chain elongation pathway from leucine biosynthesis is a classic example of the patchwork model, driven by gene duplication and neofunctionalization.

nih.gov

Analyses of metabolism in ancient organisms suggest that primordial enzymes were often multifunctional, with broad substrate specificities. uni-hohenheim.deOver evolutionary time, gene duplication allowed for the specialization of these enzymes, facilitating metabolic diversification. uni-hohenheim.deThe transition of IPMS, an enzyme from primary metabolism, into the specialized MAM family exemplifies this principle. frontiersin.orgBy examining the genomes of early-diverging angiosperms or even more ancient lineages like algae, researchers can trace the presence and form of ancestral genes related to amino acid biosynthesis. Phylogenetic analysis of methionine synthesis genes in organisms like the diatom Thalassiosira pseudonana helps to reconstruct the evolutionary history of sulfur metabolism, which is foundational to glucosinolate biosynthesis.

nih.gov

Furthermore, the emergence of complex pathways is often linked to major evolutionary transitions. The appearance of glucosinolates is a key innovation of the order Brassicales, and their diversification, including the development of long-chain aliphatic glucosinolates from precursors like this compound, coincides with the diversification of the plant families within this order. researchgate.netThis suggests that the evolution of this metabolic pathway was a significant factor in the adaptive radiation of these plants, likely in response to co-evolutionary pressures from herbivores.

researchgate.net

Table of Mentioned Compounds

Compound Name This compound Methionine Glucosinolates Dihomomethionine Trihomomethionine Leucine Valine 4-(methylthio)-2-oxobutanoate 2-oxoisovalerate 2-oxoisocaproate Acetyl-CoA

Future Research Trajectories

Elucidation of Undiscovered Enzymatic Steps and Regulatory Nodes

Future research should focus on identifying any as-yet-undiscovered enzymes or transporters that may play minor or conditional roles in the chain-elongation pathway. While the major enzymatic players like MAMs and CYP79s are known, the precise mechanisms of substrate channeling and the potential for regulatory post-translational modifications of these enzymes are not fully understood. nih.govrothamsted.ac.uk Further investigation into the network of transcription factors beyond the known MYBs could reveal new regulatory nodes that fine-tune the production of specific chain-length methionine derivatives under different environmental or developmental conditions. jst.go.jpplos.org

Advanced Multi-Omics Integration (Genomics, Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping

Integrating multiple 'omics' datasets provides a powerful strategy for comprehensive pathway mapping. protocols.ionih.gov

Genomics: Quantitative Trait Locus (QTL) mapping and Genome-Wide Association Studies (GWAS) can continue to identify novel gene loci that influence the levels of hexahomomethionine-derived glucosinolates. nih.govplos.org

Transcriptomics: RNA-seq analyses can reveal how the entire suite of biosynthetic genes is co-regulated in response to various stimuli. plos.orgnih.gov

Proteomics: Quantifying the protein levels of the biosynthetic enzymes can provide a more direct link between gene expression and metabolic output. nih.gov

Metabolomics: Advanced LC-MS techniques will continue to be crucial for accurately profiling the full spectrum of chain-elongated methionine derivatives and their downstream products. protocols.ionih.gov Combining these datasets will allow researchers to build comprehensive models that connect genetic variation to metabolic function, providing a complete map of the this compound pathway and its regulation. plos.orgnih.gov

Exploration of Novel Biological Roles and Inter-organismal Interactions of this compound

Currently, this compound is almost exclusively discussed in the context of being a glucosinolate precursor. kegg.jpplantcyc.org Future research could explore whether this compound itself, or its immediate derivatives other than glucosinolates, have any independent biological activity. While its primary role is in plant defense via glucosinolates, its presence could have other, more subtle effects on plant physiology or interactions with microorganisms. researchgate.net Furthermore, the detection of altered levels of this compound in metabolomic studies of non-plant organisms, such as in the gut microbiome of mice or turtles under specific treatments, suggests the possibility of its involvement in inter-organismal metabolic pathways or as a biomarker, though these are highly speculative and require dedicated investigation.

Q & A

Q. What are the established synthetic routes for hexahomomethionine, and how can researchers validate the purity and structural integrity of synthesized batches?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as alkylation of methionine derivatives or enzymatic modifications. To validate purity:

- Use nuclear magnetic resonance (NMR) to confirm structural integrity, focusing on characteristic peaks (e.g., methyl groups in homomethionine chains).

- Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection at 220 nm, referencing retention times against known standards.

- Ensure reproducibility by adhering to protocols in peer-reviewed literature and documenting deviations (e.g., solvent choice, temperature gradients) .